molecular formula C20H25BrN2O2 B4670012 1-[(2-Bromophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine

1-[(2-Bromophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine

Cat. No.: B4670012
M. Wt: 405.3 g/mol
InChI Key: JPXLPDZXCKWPRR-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine is a compound that belongs to the class of piperazine derivatives Piperazine is a common structural motif found in various biologically active compounds, including pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine typically involves a multi-step process. One common method includes the following steps:

    Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a primary amine, formaldehyde, and a secondary amine react to form the piperazine ring.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl group, followed by its attachment to the piperazine ring through a nucleophilic substitution reaction.

    Attachment of the dimethoxyphenyl group: This can be done through a similar nucleophilic substitution reaction, where the dimethoxyphenyl group is introduced to the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups to the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[(2-Bromophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Bromophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine
  • 1-[(2-Chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine
  • 1-[(2-Bromophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine

Uniqueness

1-[(2-Bromophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of both bromophenyl and dimethoxyphenyl groups may enhance its potential as a therapeutic agent or a chemical intermediate.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O2/c1-24-19-8-7-16(13-20(19)25-2)14-22-9-11-23(12-10-22)15-17-5-3-4-6-18(17)21/h3-8,13H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXLPDZXCKWPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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